
1-acetyl-6-bromo-3-methyl-3H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-Acetyl-6-bromo-3-methyl-1,3-dihydro-2H-indol-2-one is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals.
準備方法
The synthesis of 1-acetyl-6-bromo-3-methyl-3H-indol-2-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core . The bromination and acetylation steps are subsequently carried out using bromine and acetic anhydride, respectively . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
化学反応の分析
1-Acetyl-6-bromo-3-methyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-Acetyl-6-bromo-3-methyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for synthesizing various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
Organic Synthesis: It acts as an intermediate in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of 1-acetyl-6-bromo-3-methyl-3H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and acetyl groups play crucial roles in binding to these targets, modulating their activity . The compound may inhibit or activate pathways involved in cell signaling, leading to its observed biological effects .
類似化合物との比較
1-Acetyl-6-bromo-3-methyl-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives, such as:
1-Acetyl-3-methylindole: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Bromoindole: Lacks the acetyl group, affecting its solubility and interaction with biological targets.
3-Methylindole: Lacks both the bromine and acetyl groups, making it less versatile in synthetic applications.
The presence of both bromine and acetyl groups in 1-acetyl-6-bromo-3-methyl-3H-indol-2-one makes it unique, offering a balance of reactivity and biological activity .
特性
分子式 |
C11H10BrNO2 |
|---|---|
分子量 |
268.11 g/mol |
IUPAC名 |
1-acetyl-6-bromo-3-methyl-3H-indol-2-one |
InChI |
InChI=1S/C11H10BrNO2/c1-6-9-4-3-8(12)5-10(9)13(7(2)14)11(6)15/h3-6H,1-2H3 |
InChIキー |
SVCWVZLKVOXSLL-UHFFFAOYSA-N |
正規SMILES |
CC1C2=C(C=C(C=C2)Br)N(C1=O)C(=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




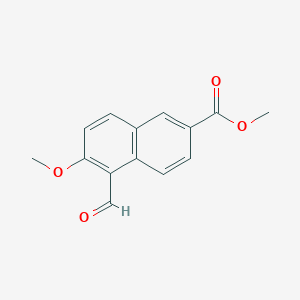
![2-[2-amino-4-(1,3-dihydroisoindole-2-carbonyl)quinazolin-6-yl]acetic acid](/img/structure/B8560212.png)
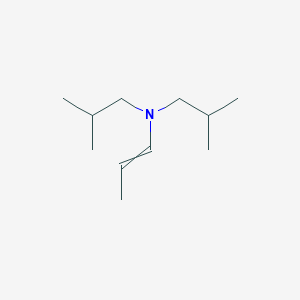
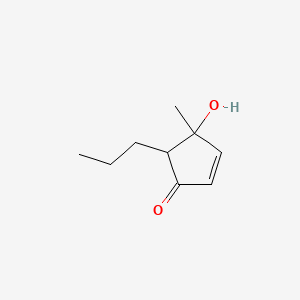


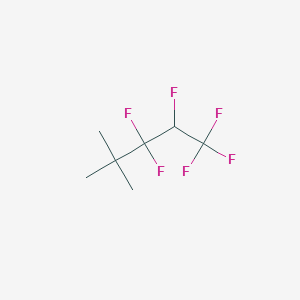
![4-[2-(2-Propenyloxy)acetyl]benzonitrile](/img/structure/B8560257.png)
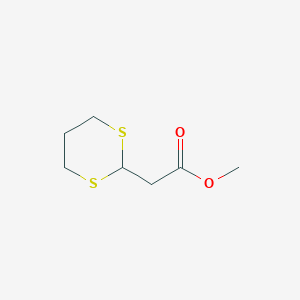
![7-Chloro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B8560277.png)

